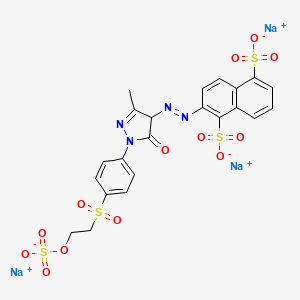

Trisodium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)naphthalene-1,5-disulphonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trisodium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)naphthalene-1,5-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process. The initial step often includes the formation of the azo linkage through a diazotization reaction followed by coupling with a naphthalene derivative. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product formation.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed in precise ratios. The process involves continuous monitoring of reaction parameters such as temperature, pH, and concentration to maintain consistency and yield. Post-reaction, the product is purified through filtration, crystallization, and drying processes.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidized derivatives.

Reduction: Reduction of the azo group can yield amine derivatives, which can further participate in other chemical reactions.

Substitution: The sulphonate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Conditions typically involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products:

Oxidation: Oxidized azo derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulphonate derivatives.

Wissenschaftliche Forschungsanwendungen

Diese Verbindung findet breite Anwendung in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin. In der Chemie wird es als Farbstoff für Färbe- und Visualisierungszwecke verwendet. In der Biologie dient es als Marker in verschiedenen Assays und Experimenten. In der Medizin wird es auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter antimikrobielle und Antikrebsaktivitäten. Darüber hinaus wird es in industriellen Anwendungen wie der Textilfärbung, der Tintenherstellung und als Farbstoff in Lebensmitteln und Kosmetika eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus dieser Verbindung hängt stark von ihrer Wechselwirkung mit biologischen Molekülen ab. Die Azo-Bindung und die Sulfonatgruppen spielen eine entscheidende Rolle für ihre Bindungsaffinität und Spezifität. Die Verbindung kann mit Proteinen, Nukleinsäuren und anderen Zellkomponenten interagieren und zu verschiedenen biologischen Effekten führen. Die genauen molekularen Ziele und beteiligten Wege sind Gegenstand laufender Forschung, wobei sich Studien auf das Potenzial konzentrieren, das mikrobielle Wachstum zu hemmen und Apoptose in Krebszellen zu induzieren.

Ähnliche Verbindungen:

- Trinatrium-2-chlor-5-((4,5-Dihydro-3-methyl-5-oxo-1-(4-((2-(Sulfonsäureoxy)ethyl)sulfonyl)phenyl)-1H-pyrazol-4-yl)azo)naphthalin-1,5-disulfonat

- Trinatrium-2-((4,5-Dihydro-3-methyl-5-oxo-1-(4-((2-(Sulfonsäureoxy)ethyl)sulfonyl)phenyl)-1H-pyrazol-4-yl)azo)naphthalin-1,8-disulfonat

Einzigartigkeit: Die Einzigartigkeit von Trinatrium-2-((4,5-Dihydro-3-methyl-5-oxo-1-(4-((2-(Sulfonsäureoxy)ethyl)sulfonyl)phenyl)-1H-pyrazol-4-yl)azo)naphthalin-1,5-disulfonat liegt in seiner spezifischen Strukturkonfiguration, die ihm besondere Farbeigenschaften und Stabilität verleiht. Im Vergleich zu ähnlichen Verbindungen bietet es eine bessere Löslichkeit und Kompatibilität mit verschiedenen Substraten, was es zu einer bevorzugten Wahl in industriellen Anwendungen macht.

Wirkmechanismus

The mechanism of action of this compound largely depends on its interaction with biological molecules. The azo linkage and sulphonate groups play crucial roles in its binding affinity and specificity. The compound can interact with proteins, nucleic acids, and other cellular components, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential to inhibit microbial growth and induce apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

- Trisodium 2-chloro-5-((4,5-dihydro-3-methyl-5-oxo-1-(4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)naphthalene-1,5-disulphonate

- Trisodium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)naphthalene-1,8-disulphonate

Uniqueness: The uniqueness of Trisodium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)naphthalene-1,5-disulphonate lies in its specific structural configuration, which imparts distinct color properties and stability. Compared to similar compounds, it offers better solubility and compatibility with various substrates, making it a preferred choice in industrial applications.

Eigenschaften

CAS-Nummer |

20298-05-9 |

|---|---|

Molekularformel |

C22H17N4Na3O13S4 |

Molekulargewicht |

742.6 g/mol |

IUPAC-Name |

trisodium;2-[[3-methyl-5-oxo-1-[4-(2-sulfonatooxyethylsulfonyl)phenyl]-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate |

InChI |

InChI=1S/C22H20N4O13S4.3Na/c1-13-20(22(27)26(25-13)14-5-7-15(8-6-14)40(28,29)12-11-39-43(36,37)38)24-23-18-10-9-16-17(21(18)42(33,34)35)3-2-4-19(16)41(30,31)32;;;/h2-10,20H,11-12H2,1H3,(H,30,31,32)(H,33,34,35)(H,36,37,38);;;/q;3*+1/p-3 |

InChI-Schlüssel |

LREIRMMFYVWEAF-UHFFFAOYSA-K |

Kanonische SMILES |

CC1=NN(C(=O)C1N=NC2=C(C3=C(C=C2)C(=CC=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

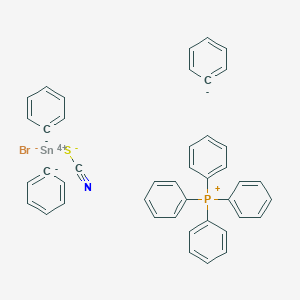

![14-methyl-6-phenyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12738874.png)